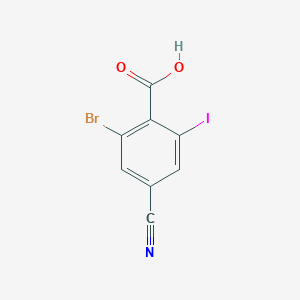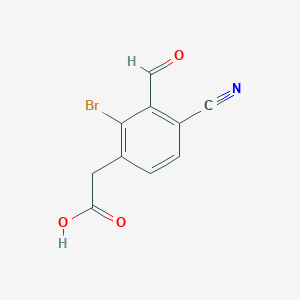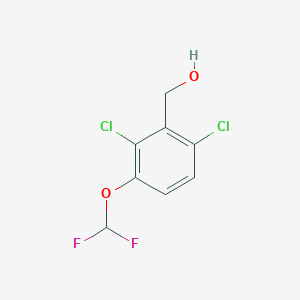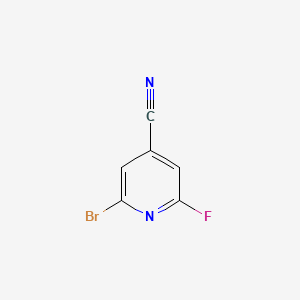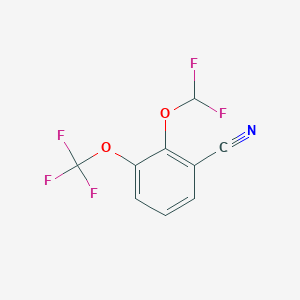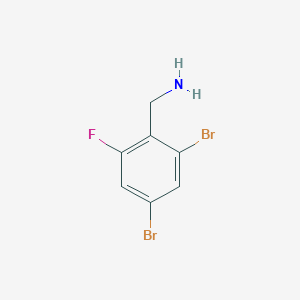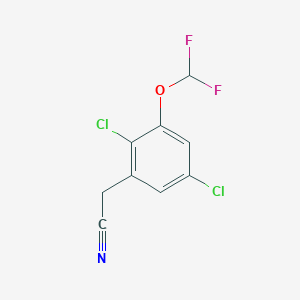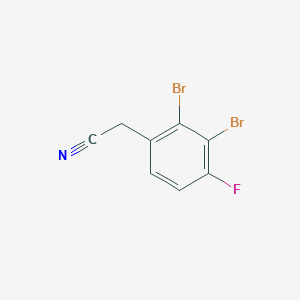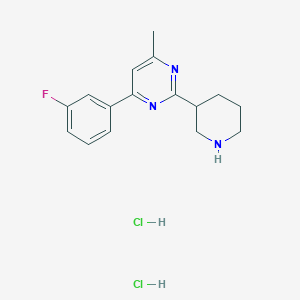![molecular formula C13H21Cl2N3O2 B1413390 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride CAS No. 2103630-12-0](/img/structure/B1413390.png)
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride
Vue d'ensemble
Description
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Quinolone and naphthyridine antibacterial agents, including compounds with the structure of 3-amino-8-azabicyclo[3.2.1]octanes, demonstrate notable antibacterial activity. They are effective against a range of Gram-negative and Gram-positive organisms and target bacterial DNA gyrase. For instance, endo-7-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid outperforms its piperazine parent in antibacterial efficacy (Kiely et al., 1991).
Nematicidal Activity
Novel compounds derived from 5-HT3 receptor antagonists, including those with 8-azabicyclo[3.2.1]octan-3-yl structures, show significant nematicidal activity. This is particularly evident against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita. One compound, 3-(tert-butylimino)-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, demonstrated a lethal rate of 75% at a concentration of 10 mg/l (Xu et al., 2021).
Synthesis of Tropane Alkaloids
3-Hydroxy-4-pyrones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides, facilitate the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks potentially allow for the divergent conversion into a variety of natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Serotonin Receptor Antagonism
Compounds with 8-azabicyclo[3.2.1]oct-3-yl structures have been shown to act as potent serotonin 5-HT3 receptor antagonists. Such antagonists are effective in various pharmacological applications, including the inhibition of emesis induced by cytotoxic drugs or total body X-radiation (Suzuki et al., 2001).
PI3 Kinase Inhibition
The compound 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, an active metabolite of the PI3 kinase inhibitor PKI-179, has been synthesized and its stereochemistry determined. It exhibits notable potential in kinase inhibition (Chen et al., 2010).
Propriétés
IUPAC Name |
2-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]-6-methylpyridazin-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-9-2-5-12(17)16(15-9)8-13(18)6-10-3-4-11(7-13)14-10;;/h2,5,10-11,14,18H,3-4,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWUNPLUIEOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2(CC3CCC(C2)N3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




